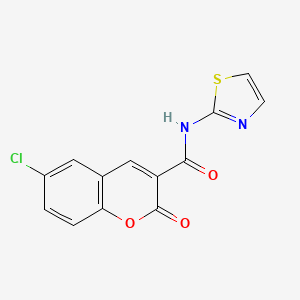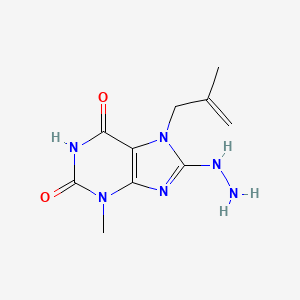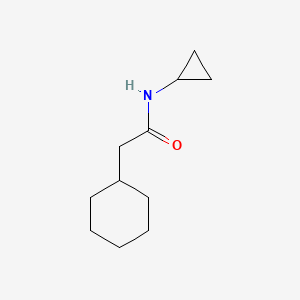
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (COTC) is an organic compound with a wide range of applications in the field of scientific research. COTC has been studied for its ability to act as an inhibitor of several enzymes, and this has led to its use in a variety of biochemical and physiological experiments. COTC has been found to be a useful tool for studying enzyme kinetics, protein-protein interactions, and other biological processes. In addition, COTC has been used to study the effects of various drugs on the body, as well as to identify potential new drug targets.
Applications De Recherche Scientifique
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used in a variety of scientific research applications, including enzyme kinetics, protein-protein interactions, and other biological processes. This compound has been found to be a useful tool for studying the effects of various drugs on the body, as well as to identify potential new drug targets. This compound has also been used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. In addition, this compound has been used in a variety of laboratory experiments, including cell culture, enzyme assays, and protein-protein interaction studies.
Mécanisme D'action
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide acts as an inhibitor of several enzymes, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). COX-1 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. This compound binds to the active site of these enzymes, preventing them from catalyzing the production of prostaglandins. This inhibition of prostaglandin production can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the production of prostaglandins, this compound has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects. This compound has also been found to have an inhibitory effect on the production of nitric oxide, which is a molecule involved in a variety of physiological processes, including cell signaling and inflammation. In addition, this compound has been found to have a protective effect against oxidative stress, which is a process that can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. This compound is easy to synthesize and isolate, and it is relatively stable in a variety of laboratory conditions. In addition, this compound has been found to be an effective inhibitor of several enzymes, which makes it useful for studying enzyme kinetics and other biological processes. However, this compound also has several limitations. This compound is a relatively weak inhibitor of enzymes, which can limit its effectiveness in some experiments. In addition, this compound is not water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in scientific research. This compound could be used to study the effects of various drugs on the body, as well as to identify potential new drug targets. In addition, this compound could be used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. This compound could also be used to study the effects of oxidative stress on the body, as well as to identify potential new treatments for oxidative stress-related diseases. Finally, this compound could be used to study the effects of various environmental toxins on the body, as well as to identify potential new treatments for environmental diseases.
Méthodes De Synthèse
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is synthesized through a multistep reaction, beginning with the reaction of 3-chloro-2-methyl-4-nitrobenzoic acid with thiourea in the presence of a base such as potassium hydroxide. This reaction yields the product this compound. This product can then be further purified and isolated through a variety of chromatographic techniques such as thin layer chromatography, column chromatography, and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUQQFDUBABCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6531241.png)
![4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531256.png)
![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531269.png)
![(5Z)-5-({5-[4-(propan-2-yl)phenyl]furan-2-yl}methylidene)-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6531275.png)
![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)
